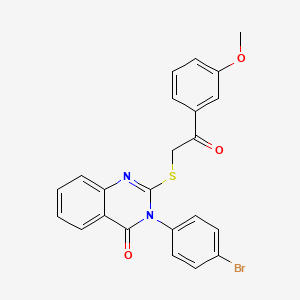methylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12021345.png)
(4E)-4-{[4-(benzyloxy)-2-methylphenyl](hydroxy)methylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione is a complex organic molecule with a unique structure that includes a pyrrolidine ring, a benzyloxy group, and a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: This step involves the reaction of a benzyl alcohol derivative with the intermediate compound.
Addition of the Morpholine Moiety: This is typically done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione: has several scientific research applications:
Medicinal Chemistry: It may be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structural features may make it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Disilane-bridged architectures
Uniqueness
The uniqueness of (4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione lies in its combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C33H36N2O5 |
|---|---|
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H36N2O5/c1-23-9-11-26(12-10-23)30-29(32(37)33(38)35(30)16-6-15-34-17-19-39-20-18-34)31(36)28-14-13-27(21-24(28)2)40-22-25-7-4-3-5-8-25/h3-5,7-14,21,30,36H,6,15-20,22H2,1-2H3/b31-29+ |
Clave InChI |
XRTKZKRGLYWNIM-OWWNRXNESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCN5CCOCC5 |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCN5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12021272.png)
![(1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12021279.png)

![(5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021283.png)


![N'-[(E)-(4-methylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12021303.png)

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12021320.png)
![N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12021321.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12021327.png)

